Cobalt tin oxide (CoSnO3)

Vue d'ensemble

Description

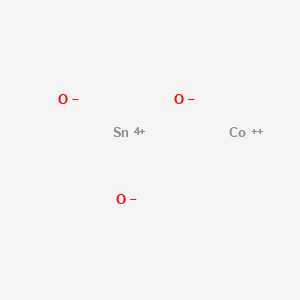

Cobalt tin oxide (CoSnO3) is a semiconductor compound composed of cobalt, tin, and oxygen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cobalt tin oxide can be synthesized through various methods, including hydrothermal synthesis, sol-gel techniques, and calcination strategies. One common method involves the hydrothermal process, where cobalt and tin precursors are mixed in an aqueous solution and subjected to high temperatures and pressures. This method allows for the formation of cobalt tin oxide nanoparticles with controlled size and morphology .

Another approach is the sol-gel technique, where cobalt and tin salts are dissolved in a solvent, followed by the addition of a gelling agent. The resulting gel is then dried and calcined to obtain cobalt tin oxide. This method offers precise control over the composition and structure of the final product .

Industrial Production Methods

Industrial production of cobalt tin oxide typically involves large-scale hydrothermal synthesis or sol-gel processes. These methods are scalable and can produce high-purity cobalt tin oxide with consistent properties. The choice of method depends on the desired application and specific requirements for the material .

Analyse Des Réactions Chimiques

Thermal Decomposition Reactions

CoSnO₃ undergoes thermal decomposition during calcination. When heated to 450–500°C, cobalt hydroxide precursors transform into stable oxides:

Key Findings :

-

TG-DTA analysis revealed three-stage weight losses during decomposition, attributed to dehydration (14% at 130°C), moisture removal (15% at 230°C), and crystalline phase formation (28% at 700°C) .

-

Calcination at 450°C for 6 hours produced pure-phase CoSnO₃ with a crystallite size of 40.3 nm .

Photocatalytic Redox Reactions

CoSnO₃ facilitates dye degradation via redox reactions under UV/sunlight. For methylene blue (MB):

Performance Data :

| Catalyst | Bandgap (eV) | Degradation Efficiency (%) (Sunlight) | Degradation Efficiency (%) (UV) |

|---|---|---|---|

| Co₃O₄ | 4.5 | 83.6 | 62.0 |

| CoSnO₃ | 2.7 | 85.8 | 72.0 |

| rGO/CoSnO₃ | 1.6 | 96.2 | 75.2 |

Key Findings :

-

rGO/CoSnO₃’s reduced bandgap (1.6 eV) enhances charge separation, yielding 96.2% MB degradation under sunlight .

-

Larger crystallite size (50.4 nm) in rGO/CoSnO₃ correlates with higher catalytic activity .

Electrochemical Reactions in Supercapacitors

CoSnO₃ participates in reversible redox reactions during charge/discharge cycles:

Electrochemical Performance :

| Electrode Material | Specific Capacitance (F/g) | Scan Rate (mV/s) |

|---|---|---|

| CoSnO₃ | 158.8 | 10 |

| rGO/CoSnO₃ | 499.7 | 10 |

| rGO/CoSnO₃ (1 A/g) | 603.12 | - |

Key Findings :

-

rGO integration improves conductivity, boosting capacitance by 215% compared to pure CoSnO₃ .

-

Charge-discharge curves confirm pseudocapacitive behavior dominated by surface redox reactions .

Oxidation and Reduction Reactions

CoSnO₃’s mixed oxidation states (Co²⁺/Co³⁺, Sn²⁺/Sn⁴⁺) enable diverse redox activity:

-

Oxidation :

-

Reduction :

XPS Validation :

Applications De Recherche Scientifique

Cobalt tin oxide has a wide range of scientific research applications due to its unique properties:

Energy Storage: Cobalt tin oxide is used as an anode material in sodium-ion batteries, where it exhibits high specific capacity and good cycling stability.

Catalysis: It serves as a catalyst in various chemical reactions, including the oxygen evolution reaction (OER) and photocatalytic degradation of organic pollutants

Environmental Remediation: Cobalt tin oxide is employed in the removal of contaminants from water through photocatalytic processes.

Sensors: It is used in gas sensors for detecting hazardous gases due to its high sensitivity and selectivity.

Mécanisme D'action

The mechanism of action of cobalt tin oxide in various applications is primarily attributed to its unique electronic structure and surface properties. In energy storage applications, cobalt tin oxide facilitates the storage and release of sodium ions through reversible redox reactions. The presence of cobalt and tin ions enhances the material’s electrochemical performance by providing multiple oxidation states for charge transfer .

In catalysis, cobalt tin oxide acts as an active site for the adsorption and activation of reactant molecules. The compound’s high surface area and porosity contribute to its catalytic efficiency. Additionally, the formation of reactive oxygen species (ROS) on the surface of cobalt tin oxide plays a crucial role in photocatalytic degradation processes .

Comparaison Avec Des Composés Similaires

Cobalt tin oxide can be compared with other similar compounds, such as cobalt oxide (Co3O4) and tin oxide (SnO2). While all these compounds exhibit semiconductor properties, cobalt tin oxide stands out due to its unique combination of cobalt and tin ions, which provide enhanced electrochemical and catalytic performance .

Similar Compounds

Propriétés

IUPAC Name |

cobalt(2+);oxygen(2-);tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3O.Sn/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVOQMWSMQHHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Co+2].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345-19-3 | |

| Record name | Cobalt tin oxide (CoSnO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt tin oxide (CoSnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.